molecular formula C23H29NO B4721072 N,N-dicyclohexylnaphthalene-2-carboxamide

N,N-dicyclohexylnaphthalene-2-carboxamide

Cat. No.: B4721072
M. Wt: 335.5 g/mol
InChI Key: NIMOQBUDEXCULA-UHFFFAOYSA-N
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Description

N,N-dicyclohexylnaphthalene-2-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a naphthalene ring substituted with a carboxamide group, where the nitrogen atoms are bonded to cyclohexyl groups

Properties

IUPAC Name

N,N-dicyclohexylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO/c25-23(20-16-15-18-9-7-8-10-19(18)17-20)24(21-11-3-1-4-12-21)22-13-5-2-6-14-22/h7-10,15-17,21-22H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMOQBUDEXCULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclohexylnaphthalene-2-carboxamide typically involves the amidation of naphthalene-2-carboxylic acid with dicyclohexylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly, the reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dicyclohexylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce different amine derivatives.

Scientific Research Applications

Chemistry: N,N-dicyclohexylnaphthalene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for further investigation in pharmacological studies .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which N,N-dicyclohexylnaphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    N,N-dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.

    N,N-dicyclohexylurea: A byproduct of reactions involving DCC.

    N,N-dicyclohexylbenzamide: A structurally similar compound with different applications.

Uniqueness: N,N-dicyclohexylnaphthalene-2-carboxamide is unique due to its naphthalene core, which imparts specific chemical and physical properties. This distinguishes it from other carboxamides and makes it particularly useful in applications requiring aromatic stability and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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